molecular formula C18H16N2O6S B3578445 (2E)-3-(2H-1,3-BENZODIOXOL-5-YL)-N-[4-(ACETAMIDOSULFONYL)PHENYL]PROP-2-ENAMIDE

(2E)-3-(2H-1,3-BENZODIOXOL-5-YL)-N-[4-(ACETAMIDOSULFONYL)PHENYL]PROP-2-ENAMIDE

Cat. No.: B3578445
M. Wt: 388.4 g/mol
InChI Key: NJDCTMUTJUEEMG-YCRREMRBSA-N
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Description

The compound (2E)-3-(2H-1,3-Benzodioxol-5-yl)-N-[4-(Acetamidosulfonyl)phenyl]prop-2-enamide is a synthetic organic molecule characterized by its unique structural components It features a benzodioxole ring, a sulfonamide group, and an enamide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(2H-1,3-Benzodioxol-5-yl)-N-[4-(Acetamidosulfonyl)phenyl]prop-2-enamide typically involves multiple steps:

    Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde.

    Introduction of the Sulfonamide Group: This step involves the reaction of aniline derivatives with sulfonyl chlorides under basic conditions.

    Formation of the Enamide Linkage: The final step involves the coupling of the benzodioxole and sulfonamide intermediates with an appropriate acylating agent under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole ring, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the enamide linkage, converting it to an amide.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amide derivatives.

    Substitution: Various substituted sulfonamides.

Scientific Research Applications

Chemistry

In chemistry, (2E)-3-(2H-1,3-Benzodioxol-5-yl)-N-[4-(Acetamidosulfonyl)phenyl]prop-2-enamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, this compound is studied for its potential as a pharmacophore. Its structural features make it a candidate for the development of new drugs, particularly those targeting enzymes or receptors involved in disease pathways.

Medicine

In medicine, the compound is investigated for its potential therapeutic effects. It may exhibit activity against certain diseases, making it a candidate for drug development.

Industry

In industry, this compound is used in the production of specialty chemicals and materials. Its unique properties make it valuable in the development of new products with enhanced performance characteristics.

Mechanism of Action

The mechanism of action of (2E)-3-(2H-1,3-Benzodioxol-5-yl)-N-[4-(Acetamidosulfonyl)phenyl]prop-2-enamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2E)-3-(2H-1,3-Benzodioxol-5-yl)-N-[4-(Acetamidosulfonyl)phenyl]prop-2-enamide is unique due to its combination of a benzodioxole ring, a sulfonamide group, and an enamide linkage. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

(E)-N-[4-(acetylsulfamoyl)phenyl]-3-(1,3-benzodioxol-5-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O6S/c1-12(21)20-27(23,24)15-6-4-14(5-7-15)19-18(22)9-3-13-2-8-16-17(10-13)26-11-25-16/h2-10H,11H2,1H3,(H,19,22)(H,20,21)/b9-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJDCTMUTJUEEMG-YCRREMRBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NS(=O)(=O)C1=CC=C(C=C1)NC(=O)C=CC2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)NS(=O)(=O)C1=CC=C(C=C1)NC(=O)/C=C/C2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2E)-3-(2H-1,3-BENZODIOXOL-5-YL)-N-[4-(ACETAMIDOSULFONYL)PHENYL]PROP-2-ENAMIDE
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(2E)-3-(2H-1,3-BENZODIOXOL-5-YL)-N-[4-(ACETAMIDOSULFONYL)PHENYL]PROP-2-ENAMIDE
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(2E)-3-(2H-1,3-BENZODIOXOL-5-YL)-N-[4-(ACETAMIDOSULFONYL)PHENYL]PROP-2-ENAMIDE
Reactant of Route 4
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(2E)-3-(2H-1,3-BENZODIOXOL-5-YL)-N-[4-(ACETAMIDOSULFONYL)PHENYL]PROP-2-ENAMIDE
Reactant of Route 5
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(2E)-3-(2H-1,3-BENZODIOXOL-5-YL)-N-[4-(ACETAMIDOSULFONYL)PHENYL]PROP-2-ENAMIDE
Reactant of Route 6
Reactant of Route 6
(2E)-3-(2H-1,3-BENZODIOXOL-5-YL)-N-[4-(ACETAMIDOSULFONYL)PHENYL]PROP-2-ENAMIDE

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